(2-methylsulfanylpyridin-3-yl) N-methylcarbamate

Description

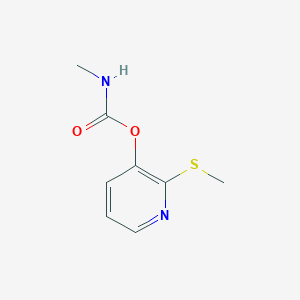

(2-Methylsulfanylpyridin-3-yl) N-methylcarbamate is a pyridine-derived carbamate compound characterized by a pyridine ring substituted with a methylsulfanyl group at the 2-position and an N-methylcarbamate functional group at the 3-position. Carbamates are widely recognized for their biological activity, particularly as enzyme inhibitors (e.g., acetylcholinesterase) and agrochemicals.

Properties

CAS No. |

32637-38-0 |

|---|---|

Molecular Formula |

C8H10N2O2S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

(2-methylsulfanylpyridin-3-yl) N-methylcarbamate |

InChI |

InChI=1S/C8H10N2O2S/c1-9-8(11)12-6-4-3-5-10-7(6)13-2/h3-5H,1-2H3,(H,9,11) |

InChI Key |

ZBWNYOCOFHQXRO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=C(N=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate typically involves the reaction of 2-methylsulfanylpyridine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:

Starting Materials: 2-methylsulfanylpyridine and methyl isocyanate.

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 50-70°C.

Catalysts: Catalysts such as triethylamine or pyridine can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process is optimized for cost-effectiveness and efficiency, with careful control of reaction parameters to minimize waste and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-methylsulfanylpyridin-3-yl) N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methylsulfanyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-methylsulfanylpyridin-3-yl) N-methylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017) :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |

|---|---|---|---|

| (2-Methylsulfanylpyridin-3-yl) N-methylcarbamate | C₈H₁₀N₂O₂S | 198.24 | 2-methylsulfanyl, 3-N-methylcarbamate |

| N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide | C₁₆H₁₈ClN₂O₂ | 320.78 | 2-chloro, 3-pivalamide, 6-hydroxypropynyl |

| N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide | C₁₅H₂₂ClN₂O₃ | 322.80 | 2-chloro, 3-pivalamide, 6-dimethoxymethyl |

| tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate | C₁₄H₂₀N₂O₄ | 280.32 | 5,6-dimethoxy, 2-methylcarbamate (tert-butyl) |

Key Observations:

Substituent Effects :

- The methylsulfanyl group in the target compound contrasts with chloro or dimethoxymethyl groups in analogs, altering electronic and steric profiles. Sulfur’s polarizability may enhance interactions with biological targets compared to halogens or ethers.

- Carbamate vs. Pivalamide : The N-methylcarbamate group in the target compound is smaller and more hydrolytically labile than the pivalamide group in analogs, suggesting differences in metabolic stability and target binding kinetics.

Molecular Weight and Solubility: The target compound (198.24 g/mol) is significantly lighter than analogs (280–322 g/mol), implying better solubility and bioavailability.

Bioactivity Implications :

- Chlorinated analogs (e.g., N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide) may exhibit higher electrophilicity, increasing reactivity toward nucleophilic residues in enzymes. In contrast, the methylsulfanyl group in the target compound could favor hydrophobic binding pockets .

Biological Activity

(2-methylsulfanylpyridin-3-yl) N-methylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10N2O2S

- Molecular Weight : 186.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound functions as a carbamate, which can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is critical in both therapeutic and toxicological contexts.

Key Mechanisms:

- AChE Inhibition : The compound's structure allows it to bind to the active site of AChE, preventing the breakdown of acetylcholine.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.

- Neuroprotective Effects : By modulating cholinergic signaling, it may offer protective effects in neurodegenerative conditions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Study on AChE Inhibition :

- A study demonstrated that this compound effectively inhibited AChE in vitro, with an IC50 value comparable to other known inhibitors. This suggests its potential utility in treating conditions like Alzheimer's disease where cholinergic signaling is impaired.

-

Antimicrobial Evaluation :

- In a series of experiments, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Neuroprotective Studies :

- Research involving neuronal cell lines treated with neurotoxic agents showed that pre-treatment with this compound reduced cell death significantly. This effect was attributed to enhanced acetylcholine levels and subsequent activation of neuroprotective pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.